molecular formula C16H20N4O2S B12267905 4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine

4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine

Cat. No.: B12267905
M. Wt: 332.4 g/mol
InChI Key: PCPXNMYJMPFQRC-UHFFFAOYSA-N
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Description

4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a thiazolo[4,5-c]pyridine core with a piperidine and morpholine moiety, making it a versatile candidate for drug development and other research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine typically involves multiple steps, starting from commercially available substancesThe reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and cost-effectiveness. Advanced techniques like continuous flow synthesis and automated reactors may also be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidine-3-carbonyl)morpholine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H20N4O2S

Molecular Weight

332.4 g/mol

IUPAC Name

morpholin-4-yl-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C16H20N4O2S/c21-15(19-6-8-22-9-7-19)12-2-1-5-20(11-12)16-18-13-10-17-4-3-14(13)23-16/h3-4,10,12H,1-2,5-9,11H2

InChI Key

PCPXNMYJMPFQRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=C(S2)C=CN=C3)C(=O)N4CCOCC4

Origin of Product

United States

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